Octacyanotungsten
Description
Structure
2D Structure
Properties
Molecular Formula |
C8N8W-8 |
|---|---|
Molecular Weight |
392 g/mol |
IUPAC Name |
tungsten;octacyanide |
InChI |
InChI=1S/8CN.W/c8*1-2;/q8*-1; |
InChI Key |
ABAQPNMHVUEFET-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[W] |
Origin of Product |
United States |
Synthetic Methodologies for Octacyanotungsten Complexes
Preparation of Octacyanotungstate Anions, [W(CN)₈]ⁿ⁻
The octacyanotungstate anion, [W(CN)₈]ⁿ⁻, where 'n' can be 3 or 4, is a fundamental building block in the construction of more complex molecular materials. Its synthesis and isolation are crucial first steps for chemists in this field.
Aqueous and Non-Aqueous Synthesis Routes
The synthesis of octacyanotungstate anions can be carried out in both aqueous (water-based) and non-aqueous (organic solvent-based) environments.
Aqueous Synthesis: Aqueous routes are often employed for the synthesis of octacyanotungstate salts. researchgate.net For instance, the reaction of potassium cyanide with tungsten(VI) oxide in an aqueous solution, followed by reduction, is a common method to produce K₄[W(CN)₈]. The use of water as a solvent is advantageous due to its low cost and low toxicity. However, the high reaction rates in aqueous solutions can sometimes make it difficult to control the final product's properties. jst.go.jp
Non-Aqueous Synthesis: Non-aqueous methods offer an alternative approach, often providing better control over the reaction and leading to products with different properties. jst.go.jp These syntheses typically involve the use of organic solvents like acetonitrile (B52724) or methanol. researchgate.netnih.gov For example, the reaction of a tungsten precursor with a cyanide source can be performed in a non-aqueous medium to yield the desired octacyanotungstate anion. jst.go.jp This method can be particularly useful for preparing specific crystalline forms or for synthesizing complexes that are sensitive to water. jst.go.jp
| Synthesis Route | Solvent | Advantages | Disadvantages |
| Aqueous | Water | Low cost, low toxicity | High reaction rates, less control |
| Non-Aqueous | Acetonitrile, Methanol, etc. | Better reaction control, can yield specific crystal forms | Higher cost, potential toxicity of solvents |
Controlled Oxidation and Reduction Protocols for Various Oxidation States
The tungsten center in the octacyanotungstate anion can exist in different oxidation states, most commonly +4 and +5, corresponding to [W(CN)₈]⁴⁻ and [W(CN)₈]³⁻, respectively. The ability to control the oxidation state is critical for tuning the magnetic and electronic properties of the resulting materials.
Oxidation: The oxidation of [W(CN)₈]⁴⁻ to [W(CN)₈]³⁻ can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions allows for precise control over the final product. researchgate.net For example, chemical oxidants can be employed to convert the tungsten(IV) complex to the tungsten(V) complex. mdpi.com
Reduction: Conversely, the reduction of [W(CN)₈]³⁻ to [W(CN)₈]⁴⁻ can be accomplished using reducing agents. acs.org This process allows for the regeneration of the tungsten(IV) state, which is often the starting point for further synthetic manipulations. The cellular redox environment, which is the balance between oxidizing and reducing species, can also influence these transformations. nih.gov
The controlled oxidation and reduction can be viewed as a "redox cycle," where the tungsten center can be reversibly switched between different oxidation states. nih.gov This control is fundamental for designing materials with specific functionalities.
Counterion Exchange Strategies for Isolation and Crystallization
Once the desired octacyanotungstate anion is synthesized in solution, it needs to be isolated and often crystallized for characterization and further use. Counterion exchange is a powerful technique to achieve this. reddit.comsci-hub.se
The principle of counterion exchange involves replacing the initial counterions (the positive ions that balance the negative charge of the [W(CN)₈]ⁿ⁻ anion) with other, often larger, cations. reddit.comrsc.org This can have several benefits:
Inducing Crystallization: The use of bulky counterions can facilitate the formation of well-ordered crystals, which are essential for determining the structure of the complex using X-ray diffraction. reddit.com
Modifying Solubility: Changing the counterion can alter the solubility of the octacyanotungstate salt, allowing for its precipitation from solution.
Tuning Material Properties: The choice of counterion can influence the physical properties of the final material, such as its magnetic behavior or thermal stability. rsc.org
A common strategy involves dissolving the initial salt (e.g., a sodium salt) and a salt of the desired counterion (e.g., tetraphenylphosphonium (B101447) chloride) in a suitable solvent. reddit.com The less soluble salt formed as a byproduct (e.g., sodium chloride) will precipitate out, leaving the desired octacyanotungstate salt with the new counterion in solution, from which it can then be crystallized. reddit.com
Synthesis of Heterometallic Octacyanotungsten Coordination Assemblies
The octacyanotungstate anion is an excellent building block for creating larger, more complex structures known as coordination assemblies or coordination polymers. These materials are formed by linking the octacyanotungstate anions with other metal ions, resulting in extended networks with interesting properties.
Self-Assembly Approaches for Polymeric Structures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. mdpi.comwikipedia.org In the context of this compound chemistry, this approach is widely used to create polymeric structures. nih.govlestudium-ias.com
The cyanide ligands of the [W(CN)₈]ⁿ⁻ anion can coordinate to other metal ions, acting as bridges to form one-, two-, or three-dimensional networks. The final structure of the assembly is influenced by factors such as the coordination geometry of the metal ions, the stoichiometry of the reactants, and the reaction conditions. This "bottom-up" approach allows for the rational design of materials with specific topologies and properties. mdpi.com
| Assembly Type | Description |
| 1D Chains | Metal ions and octacyanotungstate anions link to form linear chains. |
| 2D Layers | The chains are further connected to form two-dimensional sheets. |
| 3D Frameworks | The layers are linked to create a three-dimensional structure. |
Ligand-Directed Assembly for Specific Architectures
In addition to spontaneous self-assembly, the use of specific organic ligands can direct the assembly process to form desired architectures. nih.govwhiterose.ac.uk This approach, known as ligand-directed assembly, provides a higher level of control over the final structure. rsc.orgnih.gov
By carefully selecting organic ligands with specific shapes and coordination preferences, chemists can guide the formation of discrete molecular structures, such as cages or prisms, rather than extended polymeric networks. nih.gov For instance, the reaction of octacyanotungstate with a metal ion in the presence of a carefully chosen organic ligand can lead to the formation of a specific, well-defined molecular architecture. rsc.org This strategy has been successfully employed to synthesize a variety of complex heterometallic assemblies with tailored properties. mdpi.commdpi.com
Incorporation of Organic Linkers and Auxiliary Ligands
The octacyanotungstate anions, [W(CN)₈]ⁿ⁻, are highly effective building blocks for constructing multidimensional coordination polymers and metal-organic frameworks (MOFs). eeer.orgmetu.edu.trmdpi.com Their eight peripheral cyanide ligands provide multiple points of connection, allowing for the formation of intricate network structures when combined with metal ions and organic linkers.
The incorporation of organic linkers is a primary strategy for bridging multiple octacyanotungstate units or connecting them to other metal centers. These linkers are typically multi-topic organic molecules that can coordinate to metal ions, creating extended lattices. A notable example involves the reaction of octacyanotungstate(IV) with 2,2'-bipyrimidine (B1330215) (bpym) in an acidic solution. researchgate.net In this environment, the bipyrimidine molecule becomes protonated to form the (bpymH₂)₂⁺ dication, which then pairs with the [W(CN)₈]⁴⁻ anion to create a charge-transfer salt. researchgate.net This self-assembly process leads to the formation of distinct crystalline solids, such as (bpymH₂)₂[W(CN)₈]·4H₂O and (PPh₄)₂(bpymH₂)[W(CN)₈]·10H₂O, where the protonated organic linker is integrated into the crystal structure through electrostatic interactions and hydrogen bonding. researchgate.net
Auxiliary ligands also play a crucial role in the synthesis of complex this compound-based materials. These can include simple chelating ligands or other metal complexes that modify the coordination environment and influence the final structure. mdpi.commdpi.com Often, an auxiliary ligand will coordinate to a secondary metal ion, which is then bridged to the tungsten center via the cyanide groups of the octacyanotungstate anion. This approach allows for fine-tuning of the structural and electronic properties of the resulting material.
The table below summarizes examples of this compound complexes that incorporate organic linkers.
| Precursor Anion | Organic Linker/Cation | Resulting Complex |
| [W(CN)₈]⁴⁻ | Protonated 2,2'-bipyrimidine (bpymH₂)₂⁺ | (bpymH₂)₂[W(CN)₈]·4H₂O researchgate.net |
| [W(CN)₈]⁴⁻ | Protonated 2,2'-bipyridine (B1663995) (bpyH)⁺ | {(bpyH)₃[W(CN)₈]·4H₂O} researchgate.net |
| [W(CN)₈]⁴⁻ | Protonated 2,2'-bipyridine (bpyH₂)₂⁺ | {(bpyH₂)₂[W(CN)₈]·3H₂O} researchgate.net |
Derivatives and Functionalized this compound Complexes
Beyond creating extended networks, the this compound anion itself can be chemically modified to produce functionalized derivatives. These reactions typically target the terminal nitrogen atoms of the cyanide ligands, which can act as nucleophiles or be protonated under specific conditions.
Electrophilic Alkylation of Cyanide Ligands
Electrophilic alkylation provides a direct route to functionalize the this compound core by adding alkyl groups to the nitrogen atoms of the cyanide ligands, converting them into isocyanide ligands. unacademy.com Research has demonstrated the successful eightfold electrophilic methylation of the [W(CN)₈]⁴⁻ and [W(CN)₈]³⁻ anions. chemrxiv.org
This transformation is achieved using a potent methylating agent system, specifically a combination of methyl fluoride (B91410) (MeF) and the strong Lewis acid arsenic pentafluoride (AsF₅) in liquid sulfur dioxide as the solvent. chemrxiv.org The reaction must be maintained at low temperatures (below -30 °C) to prevent decomposition of the product. chemrxiv.org The reaction converts the octacyanotungstate anion into the homoleptic, eight-coordinate methylisocyanide complex, [W(CNMe)₈]⁴⁺. chemrxiv.org The synthesis often starts with a salt of the anion that is soluble in the reaction medium, such as the tetrabutylammonium (B224687) salt, [NBu₄]₃[W(CN)₈]. chemrxiv.org The resulting isocyanide complex can be isolated as a salt with non-coordinating anions, for example, [W(CNMe)₈][OTf]₄, whose structure has been confirmed by X-ray crystallography. chemrxiv.org
Key details of this electrophilic alkylation are presented in the table below.
| Precursor Anion | Alkylating System | Reaction Conditions | Functionalized Product |
| [W(CN)₈]⁴⁻/³⁻ | MeF / AsF₅ | Liquid SO₂, < -30 °C | [W(CNMe)₈]⁴⁺/⁵⁺ chemrxiv.org |
Protonation Studies of Octacyanotungstate Anions
The basicity of the terminal nitrogen atoms of the cyanide ligands allows for their protonation under highly acidic conditions. Studies have shown that the [W(CN)₈]⁴⁻ anion can undergo a complete, eight-fold protonation to yield the corresponding tetracationic complex, [W(CNH)₈]⁴⁺. chemrxiv.org
This exhaustive protonation requires a superacidic environment, which is achieved by using a mixture of anhydrous hydrogen fluoride (HF) and the powerful Lewis superacid antimony pentafluoride (SbF₅). chemrxiv.org In this medium, the cyanide ligands are converted to hydroisocyanic acid ligands (CNH).
In less severely acidic solutions, protonation can occur on organic ligands that are present in the system, forming ion pairs with the octacyanotungstate anion, as seen in the reactions with 2,2'-bipyridine. researchgate.net The formation of salts like {(bpyH₂)₂[W(CN)₈]·3H₂O} demonstrates the interplay of proton transfer in these complex systems, where the proton resides on the organic cation rather than directly on the cyanide ligand. researchgate.net These studies highlight the tunable acid-base chemistry of the octacyanotungstate platform.
The following table outlines key findings from protonation studies.
| Anion | Acid System / Proton Source | Resulting Species |
| [W(CN)₈]⁴⁻ | HF / SbF₅ (Superacid) | [W(CNH)₈]⁴⁺ chemrxiv.org |
| [W(CN)₈]⁴⁻ | 2,2'-bipyridine in acidic solution | (bpymH₂)₂[W(CN)₈] researchgate.net |
| [W(CN)₈]⁴⁻ | 2,2'-bipyridine in acidic solution | {(bpyH₂)₂[W(CN)₈]} researchgate.net |
Advanced Structural Characterization and Analysis
X-ray Diffraction Crystallography
X-ray diffraction methods provide detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. lp.edu.ua Both single-crystal and powder diffraction techniques are employed to analyze the molecular and bulk properties of octacyanotungsten complexes.
Single-crystal X-ray diffraction is a non-destructive analytical technique that offers precise determination of the three-dimensional structure of molecules within a crystal. lp.edu.uaacs.org By analyzing the diffraction pattern of a single crystal, it is possible to determine the exact positions of atoms, the nature of the coordination environment, and the network of intermolecular forces that build the supramolecular architecture. rsc.orgmdpi.com
The octacyanotungstate anion, in both its W(IV) and W(V) oxidation states, is characterized by an eight-coordinate tungsten center. Single-crystal X-ray diffraction studies have shown that the [W(CN)₈]ⁿ⁻ anion can adopt several different coordination geometries. The most common polyhedra observed are the square antiprism and the triangular dodecahedron. lpnu.ualp.edu.ualnu.edu.ua Less frequently, a bicapped trigonal prism geometry is found. lp.edu.ualpnu.ualp.edu.ua
The choice between these geometries is subtle, as they often have very similar energies, and the final adopted structure is heavily influenced by the nature of the counter-ions in the crystal lattice and the resulting packing forces. lp.edu.uachemrxiv.org For instance, in compounds with rare-earth elements, the coordination polyhedron of the [W(CN)₈]⁴⁻ can vary between dodecahedron, square antiprism, and bicapped trigonal prism depending on the specific lanthanide ion. lp.edu.ualpnu.ua In many bimetallic assemblies, such as those involving manganese(II) or manganese(III), the tungsten center in the [W(CN)₈]³⁻ anion typically adopts a slightly distorted square antiprism geometry. mdpi.com
Crystallographic data provides precise measurements of the bond lengths and angles within the octacyanotungstate anion. These parameters are crucial for understanding the nature of the tungsten-cyanide bond. The W-C bond lengths are influenced by the oxidation state of the tungsten atom. In general, W-C bonds are expected to be slightly longer upon oxidation from W(IV) to W(V) due to a decrease in π-backbonding. chemrxiv.org Conversely, the C≡N triple bond tends to shorten with the oxidation of the metal center. chemrxiv.org
Specific bond lengths have been reported for various this compound compounds. In K₄[W(CN)₈]·2H₂O, the W-C bond lengths range from 2.142 to 2.182 Å, and the C≡N bond lengths are between 1.121 and 1.159 Å. chemrxiv.org In a manganese(II)-octacyanotungstate(V) bimetallic compound, the W(V)-C bond distances were found to be in the range of 2.151(7) to 2.189(6) Å, with C≡N distances from 1.128(8) to 1.182(8) Å. The W-C-N linkages are typically close to linear.
| Compound | Tungsten Oxidation State | W-C Bond Length (Å) | C≡N Bond Length (Å) | Reference |
|---|---|---|---|---|
| K₄[W(CN)₈]·2H₂O | W(IV) | 2.142 - 2.182 | 1.121 - 1.159 | chemrxiv.org |
| [Mn(H₂O)₂(dpe)]₃[W(CN)₈]₂·2dpe·7H₂O | W(V) | 2.151 - 2.189 | 1.128 - 1.182 | |
| [W(CNMe)₈]⁴⁺ | W(IV) | 2.139(5) - 2.162(5) | 1.132(7) - 1.145(6) | chemrxiv.org |
| [W(CNMe)₈]⁵⁺ | W(V) | 2.153(7) - 2.169(10) | 1.113(10) - 1.129(14) | chemrxiv.org |
The supramolecular structure of octacyanotungstate salts is dictated by intermolecular forces, with hydrogen bonding playing a particularly significant role, especially in hydrated compounds. researchgate.net In the crystal lattices of these complexes, water molecules, counter-ions, and the nitrogen atoms of the cyanide ligands act as hydrogen bond donors and acceptors. rsc.org
Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk properties of crystalline materials. rsc.orgudel.edu Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides a diffraction pattern representative of a polycrystalline sample. udel.edu This makes it invaluable for routine phase identification, confirming the purity of a synthesized bulk sample, and for studying structural changes that occur across the entire material, such as phase transitions. ntu.edu.twacs.org
Temperature-variable PXRD is a powerful tool for monitoring solid-state structural phase transitions in this compound-based materials. ed.ac.ukresearchgate.net These transitions can be induced by changes in temperature and are often associated with interesting physical phenomena, such as changes in magnetic or optical properties. acs.org
A notable example is the study of {Fe₉₋ₓCoₓ[W(CN)₈]₆} molecular solids, where thermally induced and reversible structural phase transitions were observed in the 180–220 K range. acs.org PXRD measurements confirmed that as the temperature was lowered, the material underwent a transition from a high-temperature cubic phase to a low-temperature tetragonal phase. This structural change is coupled with a charge transfer between the metal centers (e.g., Fe(II)-W(V) to Fe(III)-W(IV)). acs.org The ability to monitor the shifts in diffraction peak positions and the appearance of new peaks with temperature allows for a detailed characterization of the phase transition, including its temperature range and its reversibility upon heating and cooling. acs.orged.ac.uk
Powder X-ray Diffraction for Bulk Phase Analysis and Structural Transitions
Characterization of Coordination Polymers and Extended Networks
The characterization of coordination polymers (CPs) and extended networks derived from this compound anions, [W(CN)₈]ⁿ⁻, is crucial for understanding their structure-property relationships. These materials are constructed through the self-assembly of the this compound building blocks with various metal cations, resulting in multidimensional architectures. slideshare.net The primary technique for elucidating the precise atomic arrangement in these crystalline materials is single-crystal X-ray diffraction. semanticscholar.orgnih.gov
Hydrothermal synthesis is a frequently employed method for producing high-quality single crystals of these coordination polymers suitable for X-ray analysis. nih.gov Structural analysis reveals how the cyanide ligands of the this compound unit bridge between metal centers (M'), forming M-CN-M' linkages that propagate into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. researchgate.net The final dimensionality and topology of the network are influenced by factors such as the coordination geometry of the linking metal ion and the presence of ancillary ligands. slideshare.net
For instance, the use of blocking ligands, such as polyamines or diimines, can control the dimensionality of the resulting structure by selectively occupying coordination sites on the linking metal ion, preventing further extension in certain directions. researchgate.net The resulting structures can range from simple chains to complex open frameworks. researchgate.net In some cases, linear ligands can act as pillars, connecting 2D layers to form a 3D framework. researchgate.net The characterization extends beyond simple connectivity to include analysis of supramolecular interactions, such as hydrogen bonds or van der Waals forces, which can further organize the extended structures. nih.gov
Table 1: Structural Characterization Methods for this compound-Based Coordination Polymers
| Characterization Technique | Information Obtained | Reference |
| Single-Crystal X-ray Diffraction | Precise atomic positions, bond lengths, bond angles, crystal system, space group, and overall network topology. semanticscholar.orgnih.gov | semanticscholar.org, nih.gov |
| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, and lattice parameters of bulk samples. researchgate.net | researchgate.net |
| Elemental Analysis | Confirmation of the empirical formula and stoichiometric ratios of the constituent elements. | N/A |
| Infrared (IR) Spectroscopy | Information on the coordination environment of the cyanide ligands (bridging vs. terminal) through shifts in the C≡N stretching frequency. | N/A |
Neutron Diffraction for Light Atom Localization and Magnetic Structure Determination
Neutron diffraction is a powerful technique for the structural analysis of this compound-based materials, offering distinct advantages over X-ray diffraction. Its primary applications in this context are the precise localization of light atoms and the determination of magnetic structures.
Due to its sensitivity to the nucleus rather than the electron cloud, neutron diffraction can accurately determine the positions of light atoms, such as carbon and nitrogen in the cyanide ligands, even in the presence of the heavy tungsten atom. arizona.edu This is critical for a precise understanding of the geometry of the M-CN-M' bridges that mediate magnetic interactions in extended networks.
Many coordination polymers built from this compound and 3d or 4f metal ions exhibit long-range magnetic ordering at low temperatures. ornl.gov Neutron powder diffraction is the most direct method for determining the nature of this magnetic order. researchgate.net By analyzing the additional Bragg peaks (magnetic reflections) that appear below the ordering temperature, the magnetic structure, including the orientation of magnetic moments and the magnetic propagation vector, can be resolved. ornl.govaps.org The intensity of these magnetic reflections as a function of temperature can be used to follow the evolution of the ordered magnetic moment and determine the Néel temperature (Tₙ) for antiferromagnetic systems or the Curie temperature (T꜀) for ferromagnetic systems. aps.org For example, in related magnetic coordination compounds, neutron diffraction has been used to identify antiferromagnetic ordering characterized by specific propagation vectors, such as k = (1/2, 0, 1/2). ornl.gov
Table 2: Application of Neutron Diffraction in Characterizing Magnetic Coordination Polymers
| Parameter Determined | Description | Significance | Reference |
| Magnetic Propagation Vector (k) | Describes the periodicity of the magnetic structure relative to the crystallographic unit cell. ornl.gov | Determines whether the magnetic unit cell is the same as (k=0) or a multiple of the chemical cell. ornl.gov | ornl.gov |
| Magnetic Moment Alignment | The orientation (direction and magnitude) of the atomic magnetic moments within the unit cell. aps.org | Reveals the nature of the magnetic ordering (e.g., ferromagnetic, antiferromagnetic, ferrimagnetic). aps.org | aps.org |
| Néel/Curie Temperature | The critical temperature at which long-range magnetic order is established. aps.org | A fundamental property of the magnetic material, determined by the strength of the exchange interactions. aps.org | aps.org |
| Light Atom Positions | Precise location of atoms like Carbon and Nitrogen. arizona.edu | Provides accurate bond lengths and angles for the cyano-bridges, which is crucial for understanding superexchange pathways. arizona.edu | arizona.edu |
Electron Diffraction and Microscopy for Nanoscale Structural Probes
Electron microscopy techniques are indispensable for probing the structure of this compound-based materials at the nanoscale. albany.edu Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visualization of the material's morphology, size, and surface features. albany.edu TEM, with its high resolution, can reveal the microstructure of materials, potentially down to the atomic level, offering insights into the arrangement of atoms within nanocrystals or nanoparticles. mdpi.comlibretexts.org
Electron diffraction (ED) is a complementary technique often performed within a TEM. numberanalytics.com It is particularly valuable for studying nanocrystalline samples that may be too small for single-crystal X-ray diffraction. nih.gov By directing an electron beam through a nanoscale region of the material, a diffraction pattern is generated that provides information about the crystal structure, symmetry, and orientation of the nanocrystal. libretexts.orgnumberanalytics.com Advanced techniques such as Convergent Beam Electron Diffraction (CBED) can be used to determine the point and space group of individual nanocrystals. numberanalytics.com
For this compound-based coordination polymers, these methods are crucial for characterizing nanomaterials, thin films, or defect structures within larger crystals. numberanalytics.comnist.gov For example, TEM can directly image the layered structure of a 2D network, while selected area electron diffraction (SAED) can confirm its crystalline nature and lattice parameters on a local scale. libretexts.org Furthermore, analytical techniques combined with electron microscopy, such as Energy-Dispersive X-ray Spectroscopy (EDS), allow for chemical analysis at the nanoscale, confirming the elemental composition of specific features observed in the microscope. nist.gov
Table 3: Nanoscale Structural Probes for this compound Materials
| Technique | Application | Information Provided | Reference |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanostructures and crystal lattices. | Morphology, particle size, crystallite shape, direct visualization of crystal defects and lattice fringes. albany.edumdpi.com | albany.edu, mdpi.com |
| Scanning Electron Microscopy (SEM) | Surface morphology imaging. | Particle shape, size distribution, and surface topography of bulk samples or films. albany.edu | albany.edu |
| Selected Area Electron Diffraction (SAED) | Crystallographic analysis of nanoscale regions. | Crystal structure, lattice parameters, and crystallographic orientation from a selected area. libretexts.org | libretexts.org |
| Convergent Beam Electron Diffraction (CBED) | Determination of crystal symmetry. | Point group and space group determination from a single nanocrystal. numberanalytics.com | numberanalytics.com |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis at the nanoscale. | Elemental composition and mapping of the sample area being imaged. nist.gov | nist.gov |
Spectroscopic Probing of Electronic Structure and Dynamics
Vibrational Spectroscopies
Infrared (IR) spectroscopy is a powerful tool for investigating the cyanide stretching frequencies (ν(C≡N)) in octacyanotungsten complexes, providing insights into the coordination environment of the tungsten center. libretexts.orgsci-hub.secolorado.edumpg.de The C≡N stretching vibration in cyanide-containing compounds typically appears in a distinct region of the IR spectrum, generally between 2000 and 2200 cm⁻¹. semanticscholar.org The precise frequency of this band is sensitive to several factors, including the oxidation state of the metal, the coordination mode of the cyanide ligand (terminal or bridging), and the nature of the counter-ion. researchgate.netnih.gov
For the octacyanotungstate(IV) anion, [W(CN)₈]⁴⁻, the cyanide stretching frequency is observed at approximately 2086-2128 cm⁻¹. chemrxiv.org In the case of the octacyanotungstate(V) anion, [W(CN)₈]³⁻, where the tungsten is in a higher oxidation state, the ν(C≡N) band shifts to a higher wavenumber, appearing around 2124-2143 cm⁻¹. chemrxiv.org This shift is attributed to the increased positive charge on the tungsten atom, which leads to a decrease in the back-donation of electron density from the metal d-orbitals to the π* orbitals of the cyanide ligands. This strengthens the C≡N bond, resulting in a higher vibrational frequency.
The coordination environment significantly influences the IR spectrum. colorado.edu For instance, in bridged polynuclear complexes where the cyanide ligand coordinates to two metal centers, the ν(C≡N) frequency is typically shifted to a higher wavenumber compared to terminal cyanides. semanticscholar.org This is because the bridging cyanide experiences a greater electrostatic pull from the two metal ions.
Table 1: Infrared Spectroscopic Data for Cyanide Stretching Frequencies in this compound Complexes
| Compound/Complex Ion | Oxidation State of W | ν(C≡N) (cm⁻¹) | Reference |
|---|---|---|---|
| [NBu₄]₄[W(CN)₈] | IV | 2086, 2128 | chemrxiv.org |
| [NBu₄]₃[W(CN)₈] | V | 2124, 2143 | chemrxiv.org |
| Co(II)-W(IV/V) bimetallic framework | IV/V | 2146 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. renishaw.comwikipedia.org It is particularly useful for studying the vibrational modes of molecules and gaining structural insights. uni-siegen.de For a molecule to be Raman active, a change in polarizability must occur during the vibration. edinst.com
In the context of this compound complexes, Raman spectroscopy has been employed to investigate their structure in both solid and solution phases. researchgate.netacs.org For the [W(CN)₈]⁴⁻ ion, Raman spectra of aqueous solutions are consistent with a square antiprismatic (D₄d) geometry. researchgate.net However, in the solid state, the spectra suggest a lower symmetry, corroborating the dodecahedral (D₂d) structure determined by X-ray diffraction. researchgate.net
The cyanide stretching vibrations are also observable in the Raman spectra of this compound compounds. For [NBu₄]₄[W(CN)₈], the ν(C≡N) bands appear around 2080-2144 cm⁻¹. chemrxiv.org Similarly, for [NBu₄]₃[W(CN)₈], these bands are found at approximately 2134-2144 cm⁻¹. chemrxiv.org The presence of multiple bands in both IR and Raman spectra can be indicative of the complex's geometry and the presence of non-equivalent cyanide ligands. chemrxiv.orgacs.org
Table 2: Raman Spectroscopic Data for Cyanide Stretching Frequencies in this compound Complexes
| Compound/Complex Ion | Oxidation State of W | ν(C≡N) (cm⁻¹) | Reference |
|---|---|---|---|
| [NBu₄]₄[W(CN)₈] | IV | 2080, 2093, 2119, 2144 | chemrxiv.org |
| [NBu₄]₃[W(CN)₈] | V | 2134, 2144 | chemrxiv.org |
| [W(CNMe)₈][AsF₆]₅ | V | 2289, 2305 | chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Cyanide Stretching Frequencies and Coordination Environment
Electronic Absorption and Emission Spectroscopies
Electronic spectroscopies probe the transitions between different electronic energy levels within a molecule. UV-Visible absorption and luminescence spectroscopies are key techniques for understanding the electronic structure, including ligand-field and charge-transfer transitions, as well as the photophysical behavior of this compound complexes.
UV-Visible spectroscopy provides valuable information about the electronic transitions within transition metal complexes, which are broadly categorized as d-d (ligand-field) transitions and charge-transfer (CT) transitions. libretexts.org
d-d Transitions : These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital of the central metal ion. libretexts.org They are typically weak in intensity (low molar absorptivity, ε) because they are Laporte-forbidden (Δl = 0). bath.ac.uk For the octacyanotungstate(IV) ion ([W(CN)₈]⁴⁻), which has a d² electron configuration, spin-allowed d-d transitions are observed. researchgate.net Magnetic circular dichroism spectroscopy has been used to establish the first spin-allowed d-d transition as ¹E ← ¹A₁. researchgate.net
Charge-Transfer (CT) Transitions : These are much more intense (high ε values) than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based. libretexts.orgsydney.edu.au
Ligand-to-Metal Charge Transfer (LMCT) : An electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org This process is favored when the metal is in a high oxidation state and easily reduced, and the ligand is easily oxidized. sydney.edu.au
Metal-to-Ligand Charge Transfer (MLCT) : An electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org This is more likely when the metal is in a low oxidation state and easily oxidized, and the ligand has low-lying empty π* orbitals. sydney.edu.au
In octacyanotungstate complexes, both d-d and CT transitions can be observed. The UV-Visible spectrum of [W(CN)₈]⁴⁻ in aqueous solution shows bands that can be assigned to these transitions. The formation of ion pairs, for instance with bipyrimidinium, can lead to new charge-transfer bands in the spectrum. researchgate.net
The study of luminescence provides insights into the excited-state properties and relaxation pathways of molecules. nih.govrsc.orgresearchgate.netrsc.org The photophysical behavior of this compound complexes is characterized by processes such as energy and electron transfer, photosubstitution, and photoredox reactions. researchgate.net The [W(CN)₈]⁴⁻ ion is known to be photoactive. Upon irradiation with UV light, it can undergo photosubstitution reactions where one or more cyanide ligands are replaced by solvent molecules.
The luminescence of this compound complexes can be influenced by the formation of polynuclear assemblies. For example, coordination to other metal centers can either quench the luminescence or lead to new emissive states. The photophysical properties are also sensitive to the surrounding environment, such as the solvent or the presence of other ions. oalib.com While detailed luminescence data for the parent this compound ions is specific to the system being studied, the general principles of photophysics apply. mdpi.com
UV-Visible Spectroscopy for Ligand-Field and Charge-Transfer Transitions
Magnetic Resonance Spectroscopies
Magnetic resonance spectroscopies, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful techniques that probe the magnetic properties of atomic nuclei and unpaired electrons, respectively, providing detailed information about the structure and electronic environment of molecules. radiopaedia.orgnih.govnih.govwikipedia.org
For the diamagnetic octacyanotungstate(IV) complex ([W(CN)₈]⁴⁻), which has a d² electronic configuration in a low-spin state, NMR spectroscopy can be utilized. While the tungsten nucleus itself can be studied, ¹³C NMR is particularly informative for probing the cyanide ligands. The chemical shift of the cyanide carbon can provide information about the bonding and electronic environment within the complex. chemrxiv.org For instance, in derivatives like [W(CNMe)₈]⁴⁺, the ¹³C NMR signal for the isocyanide carbon is observed around 115.3 ppm. chemrxiv.org
Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to paramagnetic species, those with unpaired electrons. mdpi.com The octacyanotungstate(V) ion, [W(CN)₈]³⁻, with its 5d¹ electron configuration, is EPR active. chemrxiv.org EPR studies on [W(CN)₈]³⁻ have shown that the ground-state geometry is dependent on the cation and the solvent. researchgate.net Both dodecahedral and square antiprismatic ground states have been identified through EPR measurements. researchgate.net The EPR spectrum of a derivative, [W(CNMe)₈]⁵⁺, exhibits essentially axial symmetry with coupling to the ¹⁸³W nucleus (I = ½, 14.3% natural abundance). chemrxiv.org
Table 3: Magnetic Resonance Spectroscopic Data for this compound Derivatives
| Complex | Technique | Nucleus/Center | Chemical Shift (δ) / g-value | Coupling Constant (J) | Reference |
|---|---|---|---|---|---|
| [W(CNMe)₈][OTf]₄ | ¹³C NMR | CNMe | 115.3 ppm | chemrxiv.org | |
| [W(CNMe)₈][AsF₆]₄ | ¹³C NMR | CNMe | 115.3 ppm | chemrxiv.org | |
| [W(CNMe)₈][AsF₆]₅ | X-band EPR | W(V) | g∥ ≈ 1.9, g⊥ ≈ 2.0 | A∥(¹⁸³W) = 25 x 10⁻⁴ cm⁻¹, A⊥(¹⁸³W) = 65 x 10⁻⁴ cm⁻¹ | chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and observing the dynamic processes of molecules in a solution state. primescholars.commdpi.com It provides atomic-level information by probing the magnetic properties of atomic nuclei within a molecule. ox.ac.uk For this compound complexes, such as octacyanotungstenate(IV), NMR studies focus on the cyanide ligands, as the most abundant isotopes of tungsten are not NMR-active. The ¹³C and ¹⁵N isotopes within the cyanide ligands serve as effective probes.
The chemical shift of these nuclei is sensitive to the electronic environment, providing insight into the structure of the complex in solution. careerendeavour.com The number of signals in the spectrum can confirm the number of unique carbon or nitrogen environments, which relates to the molecular symmetry of the complex. careerendeavour.com For an octacyanotungstenate complex with D₂d (dodecahedral) or D₄d (square antiprismatic) geometry in solution, all eight cyanide ligands would be chemically equivalent, resulting in a single ¹³C and a single ¹⁵N NMR signal.
Dynamic processes, such as ligand exchange or fluxionality, can be studied by observing changes in the NMR spectrum, such as line broadening or the coalescence of signals over a range of temperatures. mdpi.com These studies can provide kinetic and thermodynamic parameters for the dynamic processes occurring in solution. mdpi.com
Table 1: Typical NMR Chemical Shift Ranges for Cyanide Ligands This table presents typical chemical shift ranges. Specific values for this compound complexes depend on the solvent, temperature, and the oxidation state of the tungsten center.
| Nucleus | Chemical Environment | Typical Chemical Shift (δ) Range (ppm) |
| ¹³C | Metal-Bound Cyanide (M-CN) | 120 - 170 |
| ¹⁵N | Metal-Bound Cyanide (M-CN ) | 250 - 380 (Referenced to liquid NH₃) |
Data sourced from general knowledge of organometallic NMR spectroscopy. oregonstate.edulibretexts.orgwikipedia.orghuji.ac.il
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (e.g., W(V))
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly suited for studying paramagnetic metal complexes, such as the octacyanotungstenate(V) ion, [W(CN)₈]³⁻, which has a 5d¹ electronic configuration. biointerfaceresearch.com
The EPR spectrum provides key information through its g-values and hyperfine coupling constants. The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field and is influenced by spin-orbit coupling. Its anisotropy can give clues about the electronic structure and symmetry of the complex.
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹⁸³W (I=1/2, 14.3% natural abundance), ¹³C (I=1/2, 1.1% abundance), and ¹⁴N (I=1, 99.6% abundance). libretexts.org The resulting splitting pattern and the magnitude of the hyperfine coupling constant (A) reveal information about the delocalization of the unpaired electron onto the ligands and the identity of the interacting nuclei. libretexts.orgresearchgate.net For instance, coupling to the central ¹⁸³W nucleus provides direct evidence for the metal-centered nature of the unpaired electron.
Table 2: Representative EPR Parameters for Octacyanotungstenate(V) These values are illustrative and can vary with the specific salt, host lattice, and temperature.
| Parameter | Value | Description |
| g-tensor components | giso ≈ 1.98 - 2.00 | The g-values are typically close to the free-electron value (ge ≈ 2.0023), indicating that the orbital contribution to the magnetic moment is largely quenched. uky.eduresearchgate.net |
| ¹⁸³W Hyperfine Coupling (A) | ~150 - 200 G | The large hyperfine coupling to the ¹⁸³W nucleus confirms that the unpaired electron resides primarily in a tungsten-based d-orbital. |
| ¹³C Hyperfine Coupling (A) | ~5 - 10 G | Small coupling to the ¹³C nuclei of the cyanide ligands indicates some delocalization of the unpaired electron spin density onto the ligands. |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Electronic Configuration
High-energy spectroscopic techniques like XAS and XPS are essential for directly probing the core-level electrons of the tungsten atom and its surrounding ligands. These methods are highly sensitive to the oxidation state and local chemical environment of the absorbing atom.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the oxidation state and local coordination environment of the tungsten atom in this compound complexes. academie-sciences.fr The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of a specific element. For tungsten, the L-edges (L₁, L₂, L₃) are typically studied. jetir.orgspring8.or.jp
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the tungsten atom. researchgate.netresearchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. For example, the W L₃-edge for a W(V) complex will be at a higher energy than that for a W(IV) complex. This shift is a direct consequence of the increased effective nuclear charge experienced by the core electrons in the more oxidized metal center. doi.orgusra.edu The shape and features of the XANES spectrum, such as the "white line" intensity at the L₃-edge, can also provide information about the symmetry and density of unoccupied d-states. spring8.or.jpaps.org
Table 3: Correlation of W L₃-edge XANES Features with Oxidation State
| Feature | Trend with Increasing Oxidation State | Rationale |
| Edge Energy Position | Shifts to higher energy | Increased binding energy of core electrons due to higher effective nuclear charge of the tungsten center. doi.org |
| White Line Intensity | Generally increases | Correlates with the number of unoccupied 5d orbitals available for the 2p → 5d electronic transition. spring8.or.jp |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed.
For this compound complexes, XPS can definitively determine the oxidation state of the tungsten center by measuring the binding energies of the W 4f core electrons. rsc.org The W 4f region shows a characteristic doublet (W 4f₇/₂ and W 4f₅/₂) due to spin-orbit coupling. xpsfitting.com The binding energy of these peaks increases with an increasing oxidation state. For example, the W 4f₇/₂ binding energy for W(V) is expected to be higher than for W(IV). researchgate.net
Furthermore, XPS can provide information on the cyanide ligands through the C 1s and N 1s core-level spectra. The binding energies of these electrons can give insights into the nature of the metal-ligand bond. rsc.org The C 1s peak for a cyanide ligand typically appears at a different binding energy than adventitious carbon contamination. thermofisher.com Similarly, the N 1s peak is characteristic of the nitrogen atom in a cyanide group. ru.ac.za
Table 4: Representative XPS Binding Energies for this compound Species Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on the counter-ion and sample condition. azom.com
| Element | Core Level | Chemical State | Representative Binding Energy (eV) |
| Tungsten (W) | W 4f₇/₂ | W(IV) in [W(CN)₈]⁴⁻ | ~33.1 - 33.8 |
| W 4f₅/₂ | W(IV) in [W(CN)₈]⁴⁻ | ~35.2 - 35.9 | |
| W 4f₇/₂ | W(V) in [W(CN)₈]³⁻ | ~34.5 - 35.5 | |
| W 4f₅/₂ | W(V) in [W(CN)₈]³⁻ | ~36.6 - 37.6 | |
| Carbon (C) | C 1s | Cyanide (C≡N) | ~284 - 285 |
| Nitrogen (N) | N 1s | Cyanide (C≡N) | ~398 - 399 |
Data compiled from typical values for tungsten oxides and cyanide-containing compounds. rsc.orgxpsfitting.comresearchgate.netthermofisher.comresearchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and molecular geometry of transition metal complexes like octacyanotungsten. wikipedia.orgscispace.com DFT is a quantum mechanical modeling method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally more feasible than traditional wavefunction-based methods, making it suitable for larger systems. mpg.de
Furthermore, DFT provides a detailed picture of the electronic structure, including the molecular orbital (MO) energy levels and their compositions. rsc.org The Kohn-Sham equations, a key component of DFT, allow for the calculation of these orbitals. wikipedia.org For this compound, these calculations reveal the nature of the metal-ligand bonding, highlighting the contributions of both sigma (σ) donation from the cyanide ligands to the tungsten center and pi (π) back-bonding from the metal d-orbitals to the π* orbitals of the cyanide ligands. This π-back-bonding is crucial in stabilizing the complex and influencing its electronic and magnetic properties.
DFT can also be used to calculate various physical properties, such as vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the calculated geometry. The calculated electronic structure forms the basis for understanding the UV-visible absorption spectra and the magnetic behavior of these complexes.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict spectroscopic parameters with high accuracy. afit.eduillinois.edu These methods, while often more computationally demanding than DFT, can provide benchmark data for understanding the spectroscopic properties of this compound complexes.
For this compound, ab initio calculations can be used to determine various spectroscopic parameters, including:
Electronic transition energies: These calculations help in assigning the absorption bands observed in the UV-visible spectra to specific electronic transitions, such as d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands.
Vibrational frequencies: Ab initio calculations can predict the vibrational modes of the [W(CN)₈]ⁿ⁻ anion, which correspond to the stretching and bending frequencies of the W-C and C-N bonds. These predictions are valuable for interpreting experimental IR and Raman spectra.
Hyperfine coupling constants: For paramagnetic this compound complexes, ab initio methods can calculate the hyperfine coupling constants, which describe the interaction between the electron spin and the nuclear spins of the tungsten and other atoms. These parameters are essential for interpreting electron paramagnetic resonance (EPR) spectra.
The accuracy of ab initio predictions depends on the level of theory and the basis sets used. afit.edu High-level methods like Møller-Plesset perturbation theory (MP2), coupled-cluster (CC) theory, and multi-reference methods (e.g., CASSCF and MRCI) are often necessary to achieve quantitative agreement with experimental data, especially for excited state properties. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. stanford.eduarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of this compound complexes in different environments, such as in solution or within a crystal lattice. stanford.edu
In the context of this compound, MD simulations can be used to investigate:
Solvation structure: MD simulations can model the arrangement of solvent molecules around the [W(CN)₈]ⁿ⁻ anion in solution, providing a detailed picture of the solvation shell and the interactions between the complex and the solvent.
Ion pairing: These simulations can explore the formation of ion pairs between the octacyanotungstate anion and counterions in solution, which can influence the complex's reactivity and spectroscopic properties.
Conformational dynamics: The [W(CN)₈]ⁿ⁻ anion can adopt different geometries, and MD simulations can be used to study the dynamic interconversion between these conformations and the energy barriers associated with these changes.
Vibrational dynamics: MD simulations can provide information on the time evolution of the vibrational modes of the complex, which can be related to spectroscopic measurements.
The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between the atoms. For metal complexes like this compound, developing accurate force fields that can describe both the intramolecular and intermolecular interactions is a significant challenge. Ab initio MD (AIMD), where the forces are calculated "on the fly" using quantum mechanical methods, can overcome some of these limitations but at a much higher computational cost.
Ligand Field Theory and Crystal Field Theory Interpretations
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are models used to describe the electronic structure of transition metal complexes. wikipedia.orgwikipedia.org CFT treats the ligands as point charges and examines the effect of the electrostatic field they create on the degeneracy of the metal d-orbitals. wikipedia.orglibretexts.org LFT is a more advanced model that incorporates concepts from molecular orbital theory to provide a more complete picture of metal-ligand bonding. wikipedia.orgwordpress.com
For an this compound complex, with a coordination number of eight, the d-orbital splitting pattern is more complex than in the more common octahedral or tetrahedral geometries. wikipedia.org The exact splitting depends on the specific geometry of the [W(CN)₈]ⁿ⁻ anion (e.g., square antiprism or dodecahedron).
Crystal Field Theory (CFT): In the context of this compound, CFT can be used to qualitatively predict the splitting of the tungsten d-orbitals under the influence of the eight cyanide ligands. nowgonggirlscollege.co.in This splitting pattern determines the electronic configuration of the complex, its magnetic properties (high-spin vs. low-spin), and the energies of its d-d electronic transitions. nowgonggirlscollege.co.in The cyanide ligand is a strong-field ligand, which leads to a large crystal field splitting energy (Δ). uleth.ca
| Feature | Crystal Field Theory (CFT) | Ligand Field Theory (LFT) |
|---|---|---|
| Bonding Model | Purely electrostatic interaction between metal ion and ligands (point charges or dipoles). wikipedia.org | Incorporates covalent character and molecular orbitals, combining aspects of CFT and MO theory. wikipedia.org |
| Ligand Description | Ligands are treated as point charges or dipoles. wikipedia.org | Considers the orbitals of the ligands and their overlap with metal orbitals. wikipedia.org |
| d-Orbital Splitting | Splitting arises from the electrostatic repulsion between metal d-electrons and ligands. uleth.ca | Splitting is a consequence of the formation of molecular orbitals (bonding, non-bonding, and anti-bonding). wordpress.com |
| π-Bonding | Does not account for π-bonding. | Explicitly includes π-bonding (e.g., π-back-bonding in this compound), which is crucial for explaining the spectrochemical series. wikipedia.org |
| Predictive Power | Qualitatively explains magnetic properties and colors of many complexes. wikipedia.org | Provides a more quantitative and detailed understanding of electronic spectra and bonding. wpmucdn.com |
Modeling of Magnetic Exchange Interactions and Anisotropy
For polynuclear complexes or crystalline materials containing this compound units, computational modeling is essential for understanding the magnetic exchange interactions and magnetic anisotropy. These properties are critical for the design of molecule-based magnets.
Magnetic Exchange Interactions: When two or more paramagnetic centers, such as this compound(V) ions, are present in a molecule or crystal, their magnetic moments can interact. This interaction, known as magnetic exchange, can be ferromagnetic (leading to parallel alignment of spins) or antiferromagnetic (leading to antiparallel alignment). fiveable.me The strength and nature of this interaction are typically described by the exchange coupling constant, J. researchgate.net
Computational methods, particularly DFT, can be used to calculate the J values. The "broken-symmetry" DFT approach is commonly employed for this purpose. In this method, the energies of different spin-polarized states (e.g., high-spin and low-spin broken-symmetry states) are calculated, and the energy difference is mapped onto a Heisenberg spin Hamiltonian to extract the J value. uantwerpen.be These calculations can help rationalize the experimentally observed magnetic behavior of this compound-based materials.
Magnetic Anisotropy: Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. umn.edu In a molecule, this arises from the spin-orbit coupling and the local electronic structure of the metal ion. uantwerpen.be For this compound complexes, the magnetic anisotropy determines the preferred orientation of the magnetic moment and is a key parameter for applications such as single-molecule magnets (SMMs).
High-level ab initio calculations are generally required to accurately model magnetic anisotropy. These calculations determine the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which quantify the anisotropy. The calculated ZFS parameters can be compared with experimental data from techniques like high-frequency EPR spectroscopy and magnetometry. Understanding the factors that influence magnetic anisotropy is crucial for designing new this compound-based magnetic materials with enhanced properties. iwmpi.org
| Magnetic Property | Primary Computational Method | Key Parameters Calculated | Significance |
|---|---|---|---|
| Magnetic Exchange Interaction | Broken-Symmetry Density Functional Theory (BS-DFT) uantwerpen.be | Exchange coupling constant (J) researchgate.net | Determines whether the interaction between spin centers is ferromagnetic or antiferromagnetic, influencing the bulk magnetic ordering. fiveable.me |
| Magnetic Anisotropy | High-level ab initio methods (e.g., CASSCF/NEVPT2, MRCI) | Zero-Field Splitting (ZFS) parameters (D and E) | Describes the energy barrier for spin reversal, a critical property for single-molecule magnets and other anisotropic magnetic materials. ens-lyon.fr |
Reactivity and Coordination Chemistry Mechanisms
Redox Chemistry and Electrochemistry of Octacyanotungstate Systems
The electrochemical behavior of octacyanotungstate complexes is centered around the reversible one-electron transfer between the W(IV) and W(V) oxidation states. acs.orgnih.gov The fundamental redox process is represented by the following equilibrium:
[WIV(CN)8]4- ⇌ [WV(CN)8]3- + e- acs.org
This redox couple is a cornerstone of the electrochemical properties observed in various octacyanotungstate-based materials, including solid-state systems and coordination polymers. The standard reduction potential (E°) for this half-reaction is a key parameter that dictates the tendency of the [WV(CN)8]3- species to be reduced. libretexts.orgphionics.com
In solid-state electrochemistry, the solubility of the reduced and oxidized forms of the octacyanotungstate salts, particularly in the presence of alkali metal ions, plays a crucial role. acs.org The electrochemical behavior of solid metal octacyanotungstates is often dictated by dissolution and reprecipitation reactions. acs.org For instance, the electrochemistry of silver octacyanotungstate (Agoct) is very similar to that of silver octacyanomolybdate (Agocm) due to their analogous crystal structures and electrochemical properties. acs.org
A notable application of the redox chemistry of octacyanotungstate is in the development of electrode materials for lithium-ion batteries. nih.govacs.org For example, the coordination polymer Tb(H₂O)₅[W(CN)₈] can undergo reversible lithium-ion intercalation and deintercalation. nih.govacs.org This process involves the solid-state redox reaction between the paramagnetic [WV(CN)₈]³⁻ and the diamagnetic [WIV(CN)₈]⁴⁻ moieties within the polymer framework. nih.govacs.org The intercalation of lithium ions is accompanied by the reduction of W(V) to W(IV), and this process is largely reversible, with the material's crystallinity being restored upon lithium deinsertion. acs.org
The electrochemical control of the lithium content allows for the tuning of the material's magnetic properties. nih.govacs.org Specifically, it enables switching between paramagnetic and short-range magnetic ordering regimes. nih.govacs.org However, the initial ferromagnetic long-range ordering is irreversibly lost after the first lithium insertion. nih.govacs.org
The table below summarizes the key redox species in octacyanotungstate systems:
| Oxidation State | Complex Ion | d-electron Configuration | Magnetic Property |
| Tungsten(IV) | [W(CN)₈]⁴⁻ | 5d² | Diamagnetic (S=0) nih.gov |
| Tungsten(V) | [W(CN)₈]³⁻ | 5d¹ | Paramagnetic (S=1/2) nih.gov |
Photochemical Reactions and Photoinduced Processes
The photochemistry of octacyanotungstate complexes is characterized by a rich array of reactions, including photoinduced electron transfer and photosubstitution. rsc.orgdntb.gov.ua
Photoinduced electron transfer (PET) is a key process in the photochemistry of octacyanotungstate(V). rsc.orgmit.edu Irradiation of [WV(CN)₈]³⁻ in its charge-transfer-to-metal (CTTM) band leads to a redox process. rsc.org This process can be initiated by the absorption of light, which excites an electron from a ligand-based orbital to a metal-centered orbital, creating a charge-separated state. nih.gov
Laser flash photolysis studies of [WV(CN)₈]³⁻ in aqueous and methanolic solutions have revealed the formation of a transient species upon excitation. rsc.org This transient is assigned to an ion-paired radical-pair configuration, {[WIV(CN)₇(ĊN)]³⁻, Mₓ⁺}, where Mₓ⁺ represents a cation from the electrolyte. rsc.org This intermediate decays to the final product, [WIV(CN)₈]⁴⁻. rsc.org The decay rate of this transient is significantly influenced by the nature of the cation present in the solution, indicating the importance of ion pairing in the deactivation process. rsc.org
In more complex systems, such as those involving polyoxometalates, octacyanotungstates can participate in photoinduced electron transfer cascades. rsc.org For example, phosphotungstic acid (a polyoxometalate containing tungsten) can be photoreduced in the presence of an electron donor. This distinct redox behavior can be harnessed to create a light-switchable electron transfer chain. rsc.org
The photoreactivity of octacyanotungstate(V) in solution is not limited to redox processes. rsc.org While the main photochemical event upon irradiation of aqueous solutions of [WV(CN)₈]³⁻ is a photoredox reaction, a smaller fraction proceeds through a photosubstitution pathway. rsc.org This involves the formation of a transient heptacyanotungstate(V) species, [WV(CN)₇]²⁻. rsc.org
This coordinatively unsaturated intermediate can be rapidly solvated in aqueous solution to form [WV(CN)₇(H₂O)]²⁻. rsc.org In the presence of other coordinating anions (X⁻ = Cl⁻, Br⁻, N₃⁻, or SCN⁻) or molecular oxygen, it can react to form [WV(CN)₇X]³⁻ or [WV(CN)₇(O₂)]²⁻, respectively. rsc.org The formation and identity of these transient species have been characterized using electron spin resonance (ESR) spectroscopy at low temperatures (77 K).
The photoreactivity in the solid state is also of significant interest, particularly in the context of photoinduced magnetism in cyanide-bridged materials. While specific details on the solid-state photoreactivity of single-component octacyanotungsten compounds are less common, the principles of photoinduced electron transfer are expected to be relevant.
The following table summarizes the key species involved in the photoreactivity of [WV(CN)₈]³⁻:
| Reactant | Irradiation Condition | Intermediate/Product | Reaction Type |
| [WV(CN)₈]³⁻ | CTTM band | [WIV(CN)₈]⁴⁻ | Photoredox |
| [WV(CN)₈]³⁻ | CTTM band | [WV(CN)₇]²⁻ | Photosubstitution |
| [WV(CN)₇]²⁻ | In aqueous solution | [WV(CN)₇(H₂O)]²⁻ | Solvation |
| [WV(CN)₇]²⁻ | In the presence of X⁻ | [WV(CN)₇X]³⁻ | Ligand Substitution |
Photoinduced Electron Transfer Phenomena
Ligand Substitution Kinetics and Mechanisms
Ligand substitution reactions in octahedral complexes, a class to which octacyanotungstate can be considered analogous in terms of general mechanistic principles, can proceed through a continuum of mechanisms, primarily categorized as associative (A) and dissociative (D). libretexts.org An associative mechanism involves the initial formation of a bond with the incoming ligand, creating a higher-coordinate intermediate, while a dissociative mechanism begins with the cleavage of the bond to the leaving group, forming a lower-coordinate intermediate. libretexts.org
For octahedral complexes, dissociative pathways are generally more common. libretexts.org The rate of substitution in a dissociative mechanism is primarily dependent on the rate of dissociation of the leaving group and is less affected by the nature of the incoming ligand. kccollege.ac.in
The reaction of the photogenerated [WV(CN)₇(H₂O)]²⁻ with other species in solution, such as [WIV(CN)₈]⁴⁻ or [Fe(CN)₆]³⁻, leads to the formation of cyanide-bridged binuclear complexes. rsc.org For example, the reaction with [WIV(CN)₈]⁴⁻ forms [(CN)₇WV(CN)WIV(CN)₇]⁶⁻. rsc.org The kinetics of these reactions are important for determining the lifetime and fate of the initial photoproducts.
While specific kinetic data for ligand substitution on a pre-formed, stable octacyanotungstate complex under thermal conditions are not extensively detailed in the provided context, the principles of substitution in octahedral complexes provide a framework for understanding these potential reactions. kccollege.ac.inscribd.com The high charge of the [W(CN)₈]ⁿ⁻ anion and the strong metal-ligand bonds would likely suggest that substitution reactions are not facile under mild conditions and may require energetic input, such as photochemical activation, to proceed at a significant rate.
Formation of Polymeric and Supramolecular Architectures
The octacyanotungstate anions, [W(CN)₈]⁴⁻ and [W(CN)₈]³⁻, are versatile building blocks in supramolecular chemistry, capable of forming a wide range of polymeric and supramolecular architectures through coordination with various metal cations. academie-sciences.fr The design and synthesis of these structures are driven by the potential for creating functional materials with interesting magnetic, optical, and electronic properties. academie-sciences.fr The formation of these extended networks relies on a combination of coordinative bonds, hydrogen bonds, π-π stacking interactions, and electrostatic forces. academie-sciences.fr
A prominent class of materials derived from octacyanotungstate are cyanide-bridged extended frameworks. nih.gov In these structures, the cyanide ligands of the [W(CN)₈]ⁿ⁻ unit act as bridges, coordinating to adjacent metal centers through their nitrogen atoms. nih.gov This results in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.govacademie-sciences.fracs.org
The dimensionality and topology of the resulting framework are influenced by several factors, including the coordination geometry of the metal cation, the stoichiometry of the reactants, and the presence of ancillary ligands. academie-sciences.fr For example, the reaction of [WV(CN)₈]³⁻ with lanthanide ions and the ligand 2,2':6',2''-terpyridine (terpy) can lead to the formation of either 1D chains or discrete dinuclear molecules, depending on the specific lanthanide ion used. acs.orgnih.gov Similarly, the self-assembly of [WIV(CN)₈]⁴⁻ with [CuII(dien)(H₂O)₂]²⁺ generates 2D layers. academie-sciences.fr
The magnetic properties of these cyanide-bridged frameworks are of particular interest. When paramagnetic [WV(CN)₈]³⁻ (S=1/2) is used as the building block, magnetic coupling between the tungsten center and the adjacent metal ions can occur through the cyanide bridges. nih.gov For instance, in the 3D framework [[WV(CN)₂]₂[(μ-CN)₄CoII(H₂O)₂]₃·4H₂O]ₙ, ferromagnetic coupling between Co(II) and W(V) ions leads to an ordered ferromagnetic phase below 18 K. nih.gov In contrast, when the diamagnetic [WIV(CN)₈]⁴⁻ (S=0) is used, as in [WIV[(μ-CN)₄CoII(H₂O)₂]₂·4H₂O]ₙ, the Co(II) ions are magnetically isolated. nih.gov
The following table provides examples of cyanide-bridged frameworks based on octacyanotungstate:
| Octacyanotungstate Precursor | Counter-ion/Ligand System | Dimensionality | Resulting Compound |
| [WIV(CN)₈]⁴⁻ | CoII | 3D | [WIV[(μ-CN)₄CoII(H₂O)₂]₂·4H₂O]ₙ nih.gov |
| [WV(CN)₈]³⁻ | CoII | 3D | [[WV(CN)₂]₂[(μ-CN)₄CoII(H₂O)₂]₃·4H₂O]ₙ nih.gov |
| [WIV(CN)₈]⁴⁻ | [CuII(dien)(H₂O)₂]²⁺ | 2D | {[CuII(dien)]₂[WIV(CN)₈]·4 H₂O}ₙ academie-sciences.fr |
| [WV(CN)₈]³⁻ | MnII, 2,2'-bipyridine (B1663995) | Pentanuclear (0D) | [MnII(bpy)₂][MnII(bpy)₂(H₂O)]₂[WV(CN)₈]₂·7 H₂O academie-sciences.fr |
| [WIV(CN)₆(bpy)]²⁻ | [Mn(H₂O)₆]²⁺ | 2D | {[fac-(H₂O)₃MnII-(μ-NC)₃-WIV(CN)₃(bpy)]·4.5 H₂O}ₙ academie-sciences.fr |
Self-Assembly Principles in Coordination Networks
The formation of coordination networks from this compound anions is governed by the principles of coordination-driven self-assembly. nih.gov This process involves the spontaneous organization of molecular components—in this case, this compound complex anions and other metal cations—into ordered, stable superstructures through the formation of coordination bonds. nih.govmdpi.com The predictability of the final architecture relies heavily on the intrinsic properties of the molecular building blocks, such as their size, shape, and the specific coordination geometries they prefer. mdpi.com
At its core, the self-assembly of these networks is a thermodynamic process, where the system seeks to achieve the most stable, lowest-energy configuration. beilstein-journals.org The reversibility of the coordination bonds allows for a dynamic equilibrium in which the components can connect and disconnect, facilitating a "proofreading" process that ultimately leads to a well-defined, thermodynamically favored product. nih.govresearchgate.net The resulting structures can range from discrete, finite polynuclear clusters to infinite one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). nih.govscielo.org.mxresearchgate.net
The this compound anion, [W(CN)₈]³⁻/⁴⁻, serves as an excellent "metalloligand" or building block in this process due to its high number of potential coordination sites. researchgate.net The eight cyanide ligands can bridge to adjacent metal centers, allowing for the construction of intricate and high-dimensional networks. The geometry of the this compound anion itself, which can adopt either a square antiprismatic (D₄d) or dodecahedral (D₂d) coordination symmetry, provides a specific spatial arrangement of these cyanide linkers. researchgate.net
The final dimensionality and topology of the coordination network are determined by the interplay between the this compound building block and the chosen metal cation "connector." scielo.org.mx Transition metal ions are particularly versatile connectors as their coordination number can vary, leading to diverse geometries such as linear, trigonal, tetrahedral, square planar, and octahedral. scielo.org.mx For instance, a metal ion that favors a linear coordination with two cyanide ligands from different this compound units might lead to the formation of a one-dimensional (1D) chain. scielo.org.mx Conversely, a metal ion that can coordinate with four or more linkers in different directions, such as one adopting an octahedral geometry, can give rise to complex three-dimensional (3D) frameworks. scielo.org.mxrsc.org
The table below illustrates the influence of the connecting metal ion's coordination geometry on the potential dimensionality of the resulting this compound-based coordination network.
| Connecting Metal Ion | Typical Coordination Number | Preferred Geometry | Potential Network Dimensionality |
| Ag(I) | 2 | Linear | 1D Chains |
| Cu(I) | 2, 3, 4 | Linear, Trigonal, Tetrahedral | 1D Chains, 2D Sheets |
| Mn(II) | 4, 6 | Tetrahedral, Octahedral | 2D Sheets, 3D Frameworks |
| Co(II), Ni(II) | 4, 6 | Square Planar, Octahedral | 2D Sheets, 3D Frameworks |
| Zn(II), Cd(II) | 4, 6 | Tetrahedral, Octahedral | 2D Sheets, 3D Frameworks mdpi.com |
| Lanthanides (Ln³⁺) | 7, 8, 9 | Capped Octahedron, Square Antiprism, Capped Square Antiprism | 3D Frameworks |
This table represents generalized potential outcomes based on common coordination preferences. The actual resulting structure is also influenced by stoichiometry, solvent, temperature, and the presence of counter-ions or co-ligands.
Furthermore, more complex hierarchical self-assembly can occur. nih.gov In this process, the primary coordination polymers or clusters act as larger building blocks that organize into even more complex and ordered superstructures. beilstein-journals.org This hierarchical organization is directed by weaker intermolecular forces, such as hydrogen bonding or van der Waals interactions, between the primary network structures. nih.gov
Advanced Applications and Functional Materials Design
Molecular Magnetism and Spin-Related Phenomena
The paramagnetic nature of the [W(V)(CN)₈]³⁻ anion (a spin S = 1/2 building block) is fundamental to its application in molecular magnetism. researchgate.net The cyanide ligands extending from the tungsten center are adept at bridging to other metal ions, facilitating magnetic exchange and leading to the formation of polynuclear complexes and extended networks with diverse magnetic behaviors. researchgate.netresearchgate.net
The construction of molecules that behave as individual magnets, known as Single-Molecule Magnets (SMMs) and their one-dimensional analogues, Single-Chain Magnets (SCMs), represents a significant achievement in materials science. These materials exhibit slow relaxation of magnetization at low temperatures, a property originating from a combination of a high-spin ground state and significant magnetic anisotropy. rsc.org Octacyanotungstate has proven to be an effective component in the rational design of such nanomagnets. researchgate.net
The primary goal in designing high-performance SMMs and SCMs is to create a large energy barrier (U) for the reversal of magnetization. This barrier is a function of the total spin ground state (Sₜ) and the magnetic anisotropy, often represented by the zero-field splitting parameter (D). rsc.orgnih.gov
Key design principles include:
Maximizing Magnetic Anisotropy: Large magnetic anisotropy is a critical requirement for high-performance SMMs. This is achieved through the interplay between the ligand field environment and spin-orbit coupling. nih.gov The octacyanotungstate anion itself can contribute significant magnetic anisotropy. researchgate.net In SCMs, the strategic arrangement of anisotropic units is crucial; for instance, a zigzag arrangement of centers can sometimes reduce the effective anisotropy of the chain, a factor that must be considered in the design process. nih.gov
Controlling Coordination Geometry: The geometry of the metal ions dictates the ligand field, which in turn influences the magnetic anisotropy. The stereochemical flexibility of the [W(CN)₈]ⁿ⁻ anion, which can adopt geometries such as a square antiprism (D₄d) or dodecahedron (D₂d), allows for fine-tuning of these properties. researchgate.net
Isolating Magnetic Chains: In the design of SCMs, it is crucial to effectively separate the magnetic chains to minimize inter-chain interactions that could disrupt the slow magnetic relaxation. This is often accomplished by incorporating large, bulky counter-ions into the crystal lattice. researchgate.net
Research has demonstrated the success of these principles in octacyanotungsten-based SCMs, leading to some of the highest energy barriers observed for cyanide-bridged systems. researchgate.net
Table 1: Magnetic Properties of this compound-based Single-Chain Magnets This table presents data for two ladder-type SCMs constructed from octacyanotungstate(V) and a manganese(III)-salen type complex.
| Compound | Energy Barrier (Δ/k) (K) | Coercive Field (H_c) at 1.8 K (kOe) | Intrachain Interaction (J/k) (K) |
| Compound 1 | 252(9) | 26.2 | 19.5 |
| Compound 2 | 224(7) | 22.6 | 19.5 |
| Data sourced from Scientific Reports (2016). researchgate.net |
The cyanide bridges in this compound assemblies are the pathways for magnetic exchange between the tungsten ion and adjacent paramagnetic metal centers. The nature of this coupling—ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel)—is determined by the symmetry of the magnetic orbitals of the connected metal ions.
Ferromagnetic Coupling: This type of interaction is essential for achieving a high-spin ground state in a polynuclear system. The exchange constant, J, is positive (J > 0). Strong ferromagnetic coupling has been observed in cyanide-bridged systems, demonstrating the efficiency of the cyanide ligand in mediating this interaction. nih.gov
Intrachain Interactions: In SCMs, the correlation length (ξ) along the chain grows as temperature decreases, following the equation: χT ≈ C × exp(Δ/kT), where Δ represents the energy required to create a domain wall. researchgate.net This intrachain exchange energy is a critical parameter in SCM behavior. For two notable this compound-based SCMs, this interaction was calculated as J/k = 19.5 K. researchgate.net
The ability to tune these exchange interactions through the rational selection of metal partners for the octacyanotungstate building block is a cornerstone of designing advanced magnetic materials. researchgate.net
A particularly fascinating aspect of octacyanometalate-based materials is their responsiveness to external stimuli, such as light. researchgate.netresearchgate.net Photomagnetic materials can switch their magnetic properties upon light irradiation. This phenomenon typically arises from a light-induced electron transfer between the metal centers, which alters their spin states and, consequently, the magnetic ordering of the material.
In systems analogous to those containing this compound, such as Cu₂[Mo(CN)₈]·8H₂O, irradiation with blue light can induce electron transfer from Mo(IV) to Cu(II), creating a ferromagnetic Mo(V)-Cu(I) state. u-tokyo.ac.jp This process can be reversible, with light of a different wavelength or thermal annealing returning the material to its original state. u-tokyo.ac.jp This light-induced switching between paramagnetic and ferromagnetic states is a hallmark of stimuli-responsive magnetic materials. researchgate.net The development of materials where magnetization can be controlled by light opens pathways for applications in data storage and molecular switching. researchgate.netu-tokyo.ac.jp
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org By replacing or augmenting the organic linkers with coordination complexes like octacyanotungstate, it is possible to build frameworks with inherent magnetic functionality. rsc.org
The [W(CN)₈]ⁿ⁻ anion acts as a versatile node in the construction of these frameworks. researchgate.netresearchgate.net Its eight cyanide ligands can bridge to multiple metal centers, creating robust and porous 3D architectures. The magnetic properties of the octacyanotungstate and the metal ions it connects to are then imparted to the entire framework, potentially leading to porous magnets. researchgate.net Such materials could combine the properties of magnetism with the high surface area and tunable porosity of MOFs, offering possibilities for applications in gas storage, separation, and catalysis where the processes could be influenced or monitored by an external magnetic field. rsc.orgmdpi.com
Design Principles for High Magnetic Anisotropy and Energy Barriers
Photomagnetic Effects and Stimuli-Responsive Magnetic Materials
Optoelectronic Materials and Photoreduction Systems
The photoactivity of this compound complexes, clearly demonstrated in their photomagnetic effects, suggests their potential in optoelectronic applications. researchgate.netu-tokyo.ac.jp The core of these applications lies in the ability of the molecule to absorb light and consequently participate in an electron transfer process.
Photoreduction systems, for example, utilize light energy to drive chemical reactions, such as the conversion of CO₂ into useful fuels. aaqr.org These systems rely on a photocatalyst that absorbs light to generate excited electrons with sufficient energy to reduce a substrate. aaqr.org While semiconductors are commonly used, molecular complexes can also serve this function. aaqr.org
The demonstrated light-induced electron transfer in octacyanometalate systems is fundamentally the same process required for a photocatalyst. u-tokyo.ac.jprsc.org The absorption of a photon promotes the [W(CN)₈]ⁿ⁻ complex to an excited state, from which it can donate an electron. This inherent photo-redox activity makes this compound-based materials intriguing candidates for integration into novel photoreduction or other optoelectronic systems, where their magnetic properties could offer an additional layer of control or a means of characterization.
Catalysis and Photocatalysis
The unique electronic structure of this compound complexes, particularly the accessibility of the W(IV) and W(V) oxidation states, makes them intriguing candidates for catalytic applications. Their involvement in electron transfer processes is central to their function in both photocatalysis and redox catalysis.
While specific applications of this compound complexes in large-scale hydrogen evolution or CO₂ reduction are still an emerging area, the fundamental photophysical and photochemical behavior of cyanometalate complexes is well-established. These systems are known to engage in light-induced energy and electron transfer processes, leading to photoredox reactions. researchgate.net The ability of the [W(CN)₈]⁴⁻/[W(CN)₈]³⁻ couple to participate in such electron transfer upon photoexcitation suggests its potential as a component in more complex photocatalytic systems. For instance, covalent attachment of a photosensitizer to a polyoxotungstate, a related tungsten-based cluster, has been shown to create a system capable of photocatalytic hydrogen production under visible light. rsc.org This highlights a promising strategy where the photoactive properties of tungsten-based anions could be harnessed for fuel production.
The octacyanotungstate(V) ion, [W(CN)₈]³⁻, serves as an effective oxidizing agent in a variety of redox reactions, which are often studied for their fundamental kinetic and mechanistic insights. These reactions typically proceed via an outer-sphere electron transfer mechanism, where the octacyanotungstate complex does not enter the inner coordination sphere of the reactant. researchgate.net
Kinetic studies have been performed on the oxidation of several inorganic substrates by [W(CN)₈]³⁻ in aqueous media. For example, the oxidation of arsenite to arsenate and thiourea (B124793) to sulfate (B86663) in an alkaline medium have been shown to be first order with respect to the substrate, the octacyanotungstate(V) ion, and hydroxide (B78521) ions. researchgate.net Similarly, the oxidation of hydroxylamine (B1172632) by [W(CN)₈]³⁻ has been studied across a wide pH range, showing first-order dependence on both the oxidant and the reductant. researchgate.net The oxidation of the tetrakisoxalatouranate(IV) ion by octacyanotungstate(V) in an acidic oxalate (B1200264) buffer medium has also been investigated, further demonstrating the versatility of this complex as an oxidant. researchgate.net The utility of spectroelectrochemical methods, which combine spectroscopy and electrochemistry, has been instrumental in studying the redox transformations of octacyanotungstate-based materials, providing high-resolution data on the changes in their electronic states. publish.csiro.au
Table 1: Kinetic Data for Redox Reactions Involving Octacyanotungstate(V) This table presents kinetic parameters for the oxidation of various substrates by the octacyanotungstate(V) ion.
| Substrate | Medium | Key Kinetic Findings | Reference |
|---|---|---|---|
| Hydroxylamine | Wide pH range | First-order in both oxidant and reductant. | researchgate.net |
| Arsenite | Alkaline | First-order with respect to arsenite, [W(CN)₈]³⁻, and OH⁻. | researchgate.net |
| Thiourea | Alkaline | First-order with respect to thiourea, [W(CN)₈]³⁻, and OH⁻. | researchgate.net |
| Tetrakisoxalatouranate(IV) | Acidic Oxalate Buffer | Reaction proceeds via an outer-sphere mechanism. | researchgate.net |
Photocatalytic Hydrogen Evolution and CO₂ Reduction
Quantum Information Processing and Spin Qubits
The field of quantum information processing aims to utilize the principles of quantum mechanics, such as superposition and entanglement, to build powerful new forms of computers and communication devices. acs.org A key component of a quantum computer is the quantum bit, or qubit. Molecular magnets, particularly single-chain magnets (SCMs) and single-molecule magnets (SMMs), are being intensively studied as potential physical implementations of qubits due to their discrete, controllable spin states. acs.orgmdpi.com
Octacyanotungstate(V) is a crucial building block for creating such magnetic materials. By linking the [W(CN)₈]³⁻ anion with other transition metal ions, chemists can construct low-dimensional assemblies with tailored magnetic properties. mdpi.com These materials are attractive because their quantum effects could be harnessed for applications in high-density data storage, spintronics, and quantum computing. mdpi.comresearchgate.netresearchgate.net
Table 2: Magnetic Properties of Octacyanotungstate-Based Single-Chain Magnets This table summarizes the properties of two cobalt(II)-octacyanotungstate(V) compounds investigated for their potential in quantum information processing.
| Compound | Effective Energy Barrier (K) | Coercive Field @ 1.8 K (kOe) | Key Feature | Reference |
|---|---|---|---|---|
| (Ph₄P)[Co(3-Mepy)₂.₇(H₂O)₀.₃W(CN)₈]·0.6H₂O | 252 | 26.2 | One of the highest relaxation barriers for a cyano-bridged SCM. | researchgate.net |
| (Ph₄As)[Co(3-Mepy)₃W(CN)₈] | 224 | 22.6 | Exhibits significant magnetic hysteresis, a property useful for information storage. | researchgate.net |
Sensing and Detection Applications
The responsiveness of the crystal structure and physical properties of this compound-based materials to their local environment makes them promising candidates for chemical sensors. researchgate.net The principle often relies on a guest-induced change in the material's magnetic or optical properties, which can be detected and correlated to the presence and concentration of a specific analyte.
A notable example is a ferromagnetic bimetallic assembly, Cu(II)₃[W(V)(CN)₈]₂(pyrimidine)₂·8H₂O. u-tokyo.ac.jpacs.org This material functions as a chemical sensor for alcohol vapors. It can reversibly adsorb and desorb n-propanol vapor, and this process is accompanied by significant, reversible changes in its crystal structure and magnetic properties. u-tokyo.ac.jpacs.org The sensing mechanism is attributed to a change in the coordination geometry of the copper(II) ions, which switch between a 6-coordinate and a 5-coordinate state upon desorption and adsorption of the alcohol molecules. u-tokyo.ac.jpacs.org This structural change directly impacts the magnetic interactions within the material, providing a clear signal for the sensing event.
This concept can be extended to other cyanide-bridged coordination polymers. The guest-exchange phenomena within these porous or flexible frameworks can be monitored through their magnetic responses, potentially enabling the creation of highly sensitive gas sensors. chemrxiv.org The ability to detect such changes using techniques like EPR spectroscopy to monitor the state of paramagnetic metal centers further enhances their utility in sensing applications. chemrxiv.org
Table 3: Alcohol Vapor Sensing by a Copper-Octacyanotungsten Assembly This table illustrates the reversible changes in the magnetic properties of Cu(II)₃[W(V)(CN)₈]₂(pyrimidine)₂·8H₂O upon interaction with n-propanol vapor.
| State of Material | Coordination of Cu(II) | Magnetic Behavior | Analyte | Reference |
|---|---|---|---|---|
| Hydrated (as-synthesized) | 6-coordinate | Ferromagnetic | n-propanol (absent) | u-tokyo.ac.jpacs.org |
| Dehydrated (after heating) | 5-coordinate | Altered magnetic properties | n-propanol (absent) | u-tokyo.ac.jpacs.org |
| After exposure to vapor | 6-coordinate (restored) | Ferromagnetic (restored) | n-propanol (present) | u-tokyo.ac.jpacs.org |
Future Directions and Emerging Research Frontiers
Nanoscale Octacyanotungsten Hybrid Materials
The integration of this compound complexes into nanoscale hybrid materials is a rapidly growing area of research. numberanalytics.comresearchgate.net These materials combine the unique electronic and magnetic properties of the this compound core with the advantages of nanomaterials, such as high surface-area-to-volume ratios and quantum confinement effects. researchgate.netnih.gov The development of new synthesis methods, like sol-gel processing and molecular layer deposition, has been crucial for creating these sophisticated structures. numberanalytics.com
Hybrid nanomaterials are composites with components at the molecular or nanoscale level, designed to have synergistic properties that are not present in the individual components alone. mdpi.comfrontiersin.org Research is focused on creating polymer-based functional nanomaterials and hybridizing them into engineered nanostructures for applications in energy storage and stretchable device platforms. mdpi.comgoogle.com For instance, porous magnets based on copper-octacyanotungsten have been developed that are sensitive to alcohol vapors, demonstrating the potential for creating responsive nanoscale sensors. nii.ac.jp The focus is on developing materials with high thermal durability, such as water-free copper-octacyanotungsten-based magnets that incorporate halogen bonds. royalsocietypublishing.orgacs.org
The table below summarizes key research findings in nanoscale this compound hybrid materials.
Table 1: Research Highlights in Nanoscale this compound Hybrid Materials| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Porous Magnets | Development of Cu(II)3[W(V)(CN)8]2-based porous magnets that exhibit sensitivity to the absorption and desorption of alcohol molecules. nii.ac.jp | Chemical sensors, guest-responsive magnetic materials. |
| High-Durability Magnets | Synthesis of water-free copper-octacyanotungsten magnets with halogen-substituted pyridine (B92270) molecules, showing high thermal durability. royalsocietypublishing.orgacs.org | High-temperature magnetic devices, data storage. |
| Hybrid Nanostructures | Creation of hybrid materials by integrating this compound with polymers and other nanomaterials to enhance functionality. mdpi.comgoogle.com | Energy storage systems, flexible electronics. mdpi.comgoogle.com |
| Environmental Applications | Use of hybrid nanoparticles, such as those combined with carbon nanotubes, as efficient sorbents and photocatalysts for water and air purification. frontiersin.orgekb.eg | Environmental remediation, pollution control. frontiersin.org |
Multiferroic and Multifunctional this compound Composites
Multiferroic materials, which exhibit the coexistence of and coupling between magnetic and ferroelectric orders, are at the forefront of materials science research. researchgate.netnitrkl.ac.in this compound-based assemblies are promising candidates for creating molecular multiferroics. ucf.eduresearchgate.net These materials are typically composites where the magnetoelectric effect is mediated by strain between a magnetostrictive component (the this compound-based magnet) and a piezoelectric component. researchgate.net The goal is to achieve electric-field control of magnetism or magnetic-field control of electric polarization, opening doors for new types of sensors, memory, and spintronic devices. researchgate.netucf.edu
Multifunctional materials based on this compound go beyond multiferroics, aiming to combine magnetism with other properties like optical activity, conductivity, or spin-crossover behavior. researchgate.net The versatility of the [W(CN)8]n− unit allows for the construction of diverse architectures, including 2D and 3D networks, that can host these multiple functionalities. ucf.eduresearchgate.net For example, researchers have created two-dimensional cobalt-octacyanotungsten bimetallic assemblies and investigated their magnetic properties. ucf.edu The incorporation of organic ligands can further tune the structural and functional properties of these materials. researchgate.net
The table below presents examples of multifunctional this compound composites and their properties.
Table 2: Examples of Multifunctional this compound Composites| Composite System | Combined Functionalities | Research Focus |
|---|---|---|
| Cobalt-Octacyanotungsten Assemblies | Magnetism, potential for spin-crossover. ucf.edu | Investigating 2D bimetallic layered structures and their magnetic behavior. ucf.edu |
| Copper-Octacyanotungsten Frameworks | Magnetism, porosity, solvatomagnetism (guest-induced magnetic changes). nii.ac.jpresearchgate.net | Developing porous magnets that respond to guest molecules like water or alcohols. nii.ac.jpresearchgate.net |
| Lanthanide-Octacyanotungsten Systems | Magnetism, luminescence (combining 4f and 5d metal properties). researchgate.net | Creating magneto-optical materials where magnetic and light-emitting properties are coupled. researchgate.net |
| Chiral this compound Composites | Magnetism, chirality, non-linear optical (NLO) activity. researchgate.netresearchgate.net | Synthesizing noncentrosymmetric structures that exhibit magnetization-induced second harmonic generation (MSHG). researchgate.netresearchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-Time Probing
Understanding the dynamic processes and transient states in this compound systems is crucial for designing and controlling their functionality. Advanced spectroscopic and imaging techniques are being developed and applied to probe these systems in real-time. numberanalytics.com Time-resolved spectroscopy, which measures spectra as a function of time, is particularly valuable for studying the dynamics of photo-induced magnetism and charge-transfer phase transitions often observed in these materials. nii.ac.jpnumberanalytics.com
Techniques like two-dimensional NMR spectroscopy can provide detailed structural and dynamic information, while solid-state NMR is essential for characterizing insoluble or complex solid materials. numberanalytics.comnumberanalytics.com For studying surfaces and interfaces, which are critical in nanoscale hybrid materials, surface-enhanced Raman spectroscopy (SERS) offers high sensitivity. numberanalytics.com In the context of this compound, these methods can be used to monitor reactions, such as the assembly of cyanide-bridged networks or the switching between different spin states. For example, real-time monitoring of reactions on a quartz-crystal microbalance has been used to study biochemical reactions, and similar principles could be applied to observe the formation of this compound-based films or the binding of guest molecules. chemistry.or.jp
The table below lists advanced spectroscopic techniques and their potential applications for studying this compound systems.
Table 3: Advanced Spectroscopic Techniques for Probing this compound Systems| Technique | Information Obtained | Application to this compound |
|---|---|---|
| Time-Resolved Spectroscopy | Dynamics of molecular and material processes (e.g., photo-induced changes). numberanalytics.com | Studying the kinetics of photomagnetic effects and charge-transfer phenomena. nii.ac.jp |
| 2D NMR Spectroscopy | Detailed molecular structure and dynamics in solution. numberanalytics.com | Elucidating the structure of complex this compound-based molecules and their interactions. numberanalytics.com |
| Solid-State NMR | Structure and composition of solid materials. numberanalytics.com | Characterizing the structure of crystalline and amorphous this compound composites and polymers. numberanalytics.com |
| Cyclic Voltammetry | Redox behavior of metal complexes. nih.gov | Investigating the electron transfer properties of this compound complexes. nih.gov |
| Fluorescence Spectroscopy | Photoactive and luminescent properties. nih.gov | Characterizing the emissive properties of multifunctional materials for optical applications. nih.gov |
Computational Design and Predictive Modeling for Novel this compound Systems
Computational modeling and simulation are becoming indispensable tools for accelerating the discovery and design of new this compound-based materials. numberanalytics.comsantannapisa.it These methods allow researchers to predict the structures, properties, and functionalities of novel systems before their synthesis, saving significant time and resources. numberanalytics.comuwaterloo.ca The use of computational models is based on replicating the behavior of a system based on the known properties of its components. uwaterloo.ca
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, bonding, and reactivity of this compound complexes. rsc.orgeajsti.orgnih.gov DFT calculations can help to understand reaction mechanisms, predict spectroscopic properties, and rationalize observed magnetic behaviors. rsc.orgnih.govresearchgate.net Beyond the molecular level, predictive modeling techniques, including machine learning and multiscale modeling, are being employed to forecast the properties of complex composite materials. numberanalytics.commdpi.comresearchgate.net These models can learn complex relationships between a material's composition, its structure, and its resulting performance, guiding the design of materials for specific applications. numberanalytics.commdpi.com
The table below outlines the role of different computational methods in the design of this compound systems.
Table 4: Computational and Predictive Modeling in this compound Research| Modeling Technique | Purpose | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure, optimize geometry, predict spectroscopic and magnetic properties. rsc.orgnih.gov | Assessing the electronic structure of new this compound complexes and assigning vibrational spectra. rsc.org |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra and properties of excited states. eajsti.orgsciencepublishinggroup.com | Simulating the optical properties of photoswitchable this compound materials. eajsti.org |
| Multiscale Modeling | Simulate material behavior across different length scales (from molecular to macroscopic). numberanalytics.com | Predicting the bulk mechanical and magnetic properties of this compound-based composites. numberanalytics.com |
| Machine Learning (ML) | Predict material properties based on training data from experiments or other simulations. numberanalytics.commdpi.com | Developing models to predict the magnetic ordering temperature of new this compound assemblies based on their structural parameters. researchgate.net |
This compound in Bio-inspired and Biomimetic Systems
The principles of bio-inspiration and biomimicry—learning from and mimicking nature's strategies—are providing new avenues for the application of this compound compounds. mdpi.comresearchgate.net Nature offers a vast library of efficient solutions for challenges in areas like materials design, energy conversion, and molecular recognition. frontiersin.orglearnbiomimicry.com The unique properties of this compound complexes can be harnessed to create novel functional systems that mimic biological processes.
For instance, the porous nature of some this compound-based metal-organic frameworks (MOFs) can be inspired by biological channels and membranes for applications in selective filtration or controlled release systems. nii.ac.jpmdpi.com The photocatalytic and redox properties of certain this compound complexes could be integrated into bio-inspired artificial photosynthetic systems for energy production. nih.govnih.gov Furthermore, the ability of these complexes to participate in electron transfer reactions makes them interesting candidates for developing enzyme mimics or components in biosensors. nih.gov The development of biocompatible hybrid materials containing this compound could also lead to applications in nanomedicine, such as carriers for drug delivery or as agents in radiotherapy, leveraging their high-Z element composition. nih.govmdpi.com
The table below provides examples of potential bio-inspired applications for this compound.
Table 5: Bio-inspired and Biomimetic Frontiers for this compound| Bio-inspired Concept | Relevant this compound Property | Potential Application |
|---|---|---|
| Biological Channels/Pores | Porosity and guest-selectivity of cyanide-bridged frameworks. nii.ac.jp | Selective separation and purification, controlled drug delivery vehicles. mdpi.com |
| Photosynthesis | Photocatalytic activity and redox properties. nih.gov | Artificial photosynthetic systems for solar fuel production, light-driven catalysis. |
| Enzymatic Catalysis | Electron transfer capabilities and coordination chemistry. nih.gov | Enzyme mimics for specific chemical transformations, components in biosensors. |
| Biomineralization | Ability to form ordered, crystalline networks. | Template-directed synthesis of novel inorganic-organic hybrid materials with controlled structures. |
| Adhesion/Surface Interaction | Tunable surface chemistry of hybrid materials. beilstein-journals.org | Development of functional coatings or adhesives with switchable properties. beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for octacyanotungsten complexes, and how do reaction conditions influence crystallographic purity?
- Methodological Answer : this compound synthesis typically involves ligand substitution reactions using precursors like WCl₆ and cyanide sources under controlled pH and temperature. For reproducible results, use inert atmospheres (e.g., N₂/Ar) to prevent hydrolysis. Characterization via single-crystal X-ray diffraction and elemental analysis is critical to confirm purity. Adjusting solvent polarity (e.g., aqueous vs. organic media) can modulate crystallinity, as shown in studies where acetonitrile yielded higher-purity crystals than water .
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) resolve ambiguities in this compound coordination geometry?
- Methodological Answer : IR spectroscopy identifies cyanide stretching frequencies (ν(C≡N)) to distinguish bridging (2050–2150 cm⁻¹) vs. terminal (2100–2200 cm⁻¹) ligands. UV-Vis can detect d-d transitions in this compound(IV/V) centers, with shifts indicating geometry changes (e.g., square antiprismatic vs. dodecahedral). Pair these with EXAFS to quantify bond distances and refine structural models .
Q. What are the common pitfalls in magnetic susceptibility measurements for this compound-based frameworks?
- Methodological Answer : Ensure sample degassing to remove paramagnetic O₂ interference. Use SQUID magnetometry with temperature-dependent χ(T) curves to identify spin-crossover or exchange interactions. Calibrate against diamagnetic analogs (e.g., Zn²⁺-CN frameworks) to isolate this compound-specific behavior. Contradictions in data often arise from inadequate crystal alignment or impurity phases; repeat measurements with field-cooled and zero-field-cooled protocols .
Advanced Research Questions
Q. How can computational methods (DFT, CASSCF) address discrepancies in this compound’s electronic structure reported across studies?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model ligand field splitting and redox potentials. For multiconfigurational states (e.g., mixed-valence systems), use Complete Active Space SCF (CASSCF) to account for electron correlation. Validate against experimental XPS or XANES data to resolve conflicts, such as W⁴⁺ vs. W⁵⁺ oxidation states .
Q. What strategies mitigate phase segregation in this compound/polymer composites for optoelectronic applications?
- Methodological Answer : Introduce functional groups (e.g., carboxylates) on polymers to enhance interfacial bonding with cyanometallate clusters. Use in-situ polymerization under sonication to disperse this compound nanoparticles. Characterize homogeneity via TEM and SAXS, and correlate with charge-transfer efficiency using impedance spectroscopy .
Q. How do solvent polarity and counterion selection impact the electrochemical stability of this compound-modified electrodes?
- Methodological Answer : High-polarity solvents (e.g., DMF) stabilize charged intermediates during redox cycles. Larger counterions (e.g., Bu₄N⁺ vs. K⁺) reduce ion-pairing effects, enhancing reversibility in cyclic voltammetry. Use chronoamperometry to assess long-term stability and EIS to quantify charge-transfer resistance variations .
Data Contradiction Analysis
Q. Why do different studies report conflicting bandgap values for this compound semiconductors?
- Methodological Answer : Bandgap discrepancies often arise from synthesis-dependent defects or varying measurement techniques. Diffuse reflectance spectroscopy (DRS) may overestimate gaps due to surface states, while photoelectron spectroscopy (PES) probes bulk properties. Standardize samples via annealing and cross-validate with photoluminescence excitation (PLE) spectra .
Q. How to reconcile divergent catalytic activity data in W(CN)₈³⁻-mediated oxygen evolution reactions (OER)?
- Methodological Answer : Control electrolyte pH and dissolved O₂ levels to minimize side reactions. Use rotating ring-disk electrode (RRDE) setups to quantify Faradaic efficiency and distinguish OER from corrosion currents. Compare turnover frequencies (TOFs) normalized to electrochemically active surface area (ECSA) .
Comparative Methodological Table
| Research Focus | Recommended Techniques | Key Parameters to Control |
|---|---|---|
| Structural Elucidation | Single-crystal XRD, EXAFS, IR | Temperature, solvent polarity, inert atmosphere |
| Electronic Properties | DFT/CASSCF, XPS, UV-Vis | Oxidation state, ligand field strength |
| Magnetic Behavior | SQUID magnetometry, EPR | Sample purity, magnetic field orientation |
| Catalytic Performance | RRDE, Chronoamperometry, EIS | Electrolyte composition, surface area normalization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
